molecular formula C25H32N2O4 B15233454 (1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan

(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan

Cat. No.: B15233454
M. Wt: 424.5 g/mol
InChI Key: NFPCPOJQRGIMAC-GUEZKQMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is a synthetic compound that combines the structural elements of adamantane and tryptophan Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tryptophan is an essential amino acid involved in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the adamantyl group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of L-tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Introduction of the Adamantyl Group: The protected L-tryptophan is then reacted with 1-adamantylmethyl chloroformate under basic conditions to introduce the adamantyl group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the tryptophan moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different functional groups replacing the adamantyl group.

Scientific Research Applications

(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the tryptophan moiety interacts with biological pathways. This dual functionality allows the compound to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.

    (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tyrosine: Contains tyrosine instead of tryptophan.

Uniqueness

(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts distinct biological properties. The combination of adamantane and tryptophan provides a unique structural framework that can be exploited for various applications in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H32N2O4/c1-24(2,25-11-15-7-16(12-25)9-17(8-15)13-25)31-23(30)27-21(22(28)29)10-18-14-26-20-6-4-3-5-19(18)20/h3-6,14-17,21,26H,7-13H2,1-2H3,(H,27,30)(H,28,29)/t15?,16?,17?,21-,25?/m0/s1

InChI Key

NFPCPOJQRGIMAC-GUEZKQMUSA-N

Isomeric SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.